molecular formula C13H20O2 B070869 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one CAS No. 195048-07-8

6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one

Cat. No.: B070869
CAS No.: 195048-07-8
M. Wt: 208.3 g/mol
InChI Key: HTDJJFMCXIDEEI-UHFFFAOYSA-N
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Description

6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C13H20O2 It is a cyclohexenone derivative, characterized by the presence of a butenyl group, an ethoxy group, and a methyl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the butenyl group: This step may involve a Heck reaction, where a palladium-catalyzed coupling reaction introduces the butenyl group to the cyclohexene ring.

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.

    Methylation: The methyl group can be added through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production also emphasizes the importance of cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted cyclohexene derivatives

Scientific Research Applications

6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-But-3-enyl-3-methoxy-6-methylcyclohex-2-en-1-one: Similar structure with a methoxy group instead of an ethoxy group.

    6-But-3-enyl-3-ethoxy-6-ethylcyclohex-2-en-1-one: Similar structure with an ethyl group instead of a methyl group.

    6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-2-one: Similar structure with a different position of the double bond.

Uniqueness

6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one is unique due to its specific combination of functional groups and the position of the double bond in the cyclohexene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-but-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-6-8-13(3)9-7-11(15-5-2)10-12(13)14/h4,10H,1,5-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDJJFMCXIDEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)C(CC1)(C)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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